BQCA
概述
描述
苯基喹啉羧酸是一种对 M1 型毒蕈碱乙酰胆碱受体 (M1 mAChR) 高度选择性的变构调节剂。 该化合物因其潜在的治疗应用而受到广泛关注,尤其是在治疗阿尔茨海默病和精神分裂症等认知障碍方面 .
准备方法
合成路线和反应条件
苯基喹啉羧酸可以通过一系列化学反应合成。一种常见的方法是喹啉羧酸的 N-苄基化。该反应通常需要碳酸钾等碱和二甲基甲酰胺等溶剂。 反应在升高的温度下进行,以促进所需产物的形成 .
工业生产方法
在工业环境中,苯基喹啉羧酸的生产可能涉及使用溶剂注入法等先进技术来形成纳米颗粒。例如,苯基喹啉羧酸可以与硬脂胺偶联,然后使用吐温-80形成纳米颗粒。 这种方法增强了化合物的生物利用度和治疗效果 .
化学反应分析
反应类型
苯基喹啉羧酸主要经历变构调节反应。 它不表现出直接的激动或拮抗作用,但增强了 M1 受体对乙酰胆碱的亲和力 .
常见试剂和条件
该化合物通常用于与人 M1 CHO 膜蛋白和放射性标记的正构拮抗剂的结合反应。 这些反应通常在 30°C 下进行 2-3 小时,并通过快速过滤终止 .
主要形成的产物
科学研究应用
苯基喹啉羧酸具有广泛的科学研究应用:
作用机制
苯基喹啉羧酸通过对 M1 型毒蕈碱乙酰胆碱受体的变构调节发挥作用。它与受体上的变构位点结合,增加受体对乙酰胆碱的亲和力。 这导致受体活化增强和下游信号通路,包括 β-arrestin 的募集和细胞外信号调节激酶 (ERK) 的激活 .
相似化合物的比较
类似化合物
AC-42: M1 受体的另一种变构调节剂,但具有不同的结合特性.
Xanomeline: M1 受体的直接激动剂,与苯基喹啉羧酸不同,后者是一种变构调节剂.
独特性
苯基喹啉羧酸在选择性调节 M1 受体而不直接激活或抑制其方面是独一无二的。 这种选择性调节降低了与直接激动剂或拮抗剂相关的副作用风险,使其成为治疗应用的有希望的候选药物 .
属性
IUPAC Name |
1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO4/c1-23-13-8-6-12(7-9-13)10-19-11-15(18(21)22)17(20)14-4-2-3-5-16(14)19/h2-9,11H,10H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBBTGCKPRSPGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20363104 | |
Record name | BQCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338747-41-4 | |
Record name | BQCA | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20363104 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 338747-41-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does BQCA interact with the M1 mAChR and what are the downstream effects of this interaction?
A: this compound binds to an allosteric site on the M1 mAChR, distinct from the orthosteric site where the endogenous ligand, acetylcholine, binds [, , ]. This binding enhances the receptor's response to acetylcholine, leading to increased downstream signaling. This is evidenced by the observation that this compound enhances acetylcholine-mediated phosphorylation of the M1 mAChR at serine 228 (Ser228), a marker of receptor activation [].
Q2: What is the significance of Ser228 phosphorylation in the context of this compound's mechanism of action?
A: Research has shown that phosphorylation of the M1 mAChR at Ser228 is a sensitive indicator of receptor activation []. While basal phosphorylation at this site is low, it increases significantly upon stimulation by orthosteric agonists like acetylcholine. This compound, as a PAM, amplifies this effect by increasing acetylcholine's ability to induce Ser228 phosphorylation []. This finding suggests that this compound, by enhancing M1 mAChR activation, might be useful in therapeutic contexts where boosting cholinergic signaling is desired.
Q3: Has the structure of this compound been modified to explore structure-activity relationships and potentially improve its properties?
A: Yes, several studies have investigated structural modifications of this compound to understand the key elements contributing to its activity and to potentially identify novel M1 mAChR PAMs [, ]. For instance, researchers explored replacing the tricyclic benzo[h]quinazolin-4(3H)-one core of this compound with a quinazolin-4(3H)-one core. While this modification initially led to decreased affinity and binding cooperativity, the addition of methyl groups at specific positions on the quinazolinone ring restored functional affinity []. This highlights the potential for developing new M1 mAChR PAMs with improved pharmacological properties through targeted structural modifications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。